4-methanesulfonylpiperazine-1-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 4-methanesulfonylpiperazine-1-carbaldehyde involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may vary, but they often involve similar cyclization reactions with optimized conditions for large-scale production .
Chemical Reactions Analysis
4-methanesulfonylpiperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce corresponding alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects. Additionally, 4-methanesulfonylpiperazine-1-carbaldehyde is utilized in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonylpiperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific cellular processes .
Comparison with Similar Compounds
4-methanesulfonylpiperazine-1-carbaldehyde can be compared with other similar compounds, such as this compound . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity . Other similar compounds include piperazine derivatives like trimetazidine, ranolazine, and aripiprazole, which also exhibit diverse biological and pharmaceutical activities .
Properties
IUPAC Name |
4-methylsulfonylpiperazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZZJCDZLWFHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589882 | |
Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139605-60-0 | |
Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonylpiperazine-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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